4-[2-(2,4-difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide
Description
4-[2-(2,4-Difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
4-[2-(2,4-difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2S/c1-24(23)11-8-20-17(22)21-9-6-13(7-10-21)2-3-14-4-5-15(18)12-16(14)19/h4-5,12-13H,2-3,6-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFVWCDJPDLPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCNC(=O)N1CCC(CC1)CCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the 2,4-difluorophenyl group: This step involves the reaction of the piperidine intermediate with 2,4-difluorobenzyl bromide under basic conditions to introduce the 2,4-difluorophenyl group.
Attachment of the N-(2-methylsulfinylethyl) group: The final step involves the reaction of the intermediate with 2-methylsulfinylethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[2-(2,4-Difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,4-Difluorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
- 1-[(2,4-Difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives
- 1,1’-Biphenyl, 4-(2,2-difluoroethenyl)-
Uniqueness
4-[2-(2,4-Difluorophenyl)ethyl]-N-(2-methylsulfinylethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
